molecular formula C19H19N3O4S B2399190 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide CAS No. 895805-65-9

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide

Cat. No.: B2399190
CAS No.: 895805-65-9
M. Wt: 385.44
InChI Key: BPBSEWREOVPLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide (CAS 895803-20-0) is a chemical reagent for research use only. It is a member of the diarylsulfonamide class, a group of compounds investigated for their potential as novel antiparasitic agents . Diarylsulfonamides are synthetically accessible and stable compounds designed to target parasitic tubulin, an essential protein for the survival of parasites like Leishmania . This scaffold is considered a privileged structure in medicinal chemistry due to its favorable properties, which can include good aqueous solubility and drug-like characteristics . The structure of this particular compound incorporates a pyridazine ring, a heterocycle known to be popular in drug development and associated with a range of biological activities . Researchers may explore this chemical as a potential inhibitor of microtubule dynamics, binding at sites such as the colchicine domain in parasitic tubulin, a mechanism that differs from current clinical antileishmanial treatments . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-26-19-12-11-18(20-21-19)14-5-4-6-15(13-14)22-27(23,24)17-9-7-16(25-2)8-10-17/h4-13,22H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBSEWREOVPLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a diketone to form the pyridazine core. The ethoxy group is then introduced via an alkylation reaction. The phenyl group is attached through a Suzuki coupling reaction, and the methoxybenzenesulfonamide moiety is introduced via sulfonation and subsequent amide formation .

Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various derivatives of the original compound, which may have different biological activities or chemical properties .

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as an antibacterial agent, given its sulfonamide structure. It is also investigated for its effects on various biological pathways and targets.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for conditions such as bacterial infections, inflammation, and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other functionalized compounds.

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide involves its interaction with bacterial enzymes, particularly those involved in folate synthesis. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect of the compound, making it effective against a wide range of bacterial pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide with related sulfonamide derivatives, focusing on structural variations, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison

Compound Name (Reference) Key Structural Differences Molecular Weight (g/mol) Melting Point (°C) Key Functional Attributes
Target Compound 4-Methoxybenzenesulfonamide, 6-ethoxypyridazine ~385 (estimated) Not reported Research compound; structural studies
G619-0131 4-Methoxy-2,5-dimethylbenzenesulfonamide 413.49 Not reported Screening compound; enhanced lipophilicity
4p (N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methoxybenzenesulfonamide) Trifluoromethylphenyl substituent Not reported 72.0–72.7 Synthetic intermediate; high yield (76%)
KN-93 (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide) Chlorocinnamyl and hydroxyethyl groups ~529 (exact not reported) Not reported Ca²⁺/calmodulin-dependent kinase II (CaMKII) inhibitor
N-(4-Methoxyphenyl)benzenesulfonamide Simple 4-methoxyphenyl group 277.31 Reported in study Bioactivity studies; crystal structure analyzed

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in 4p increases lipophilicity and metabolic stability compared to the methoxy (-OCH₃) group in the target compound, as seen in its higher melting point (72.0–72.7 °C) . The ethoxy (-OC₂H₅) group on the pyridazine ring in the target compound likely improves solubility in polar solvents relative to non-polar substituents like -CF₃ .
  • Steric and Hydrogen-Bonding Profiles: KN-93 incorporates a bulky chlorocinnamyl group, which enhances binding specificity to CaMKII but reduces solubility compared to smaller substituents .

Crystallographic and Structural Insights

  • Hydrogen-Bonding Networks :

    • Crystal structures of simpler sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) reveal intramolecular N-H···O and C-H···O interactions, stabilizing planar conformations . Similar patterns are expected in the target compound.
    • Pyridazine rings in derivatives like the target compound facilitate π-π interactions, as observed in related structures analyzed via SHELX and Mercury software .
  • Packing Efficiency :

    • Ethoxy and methoxy groups may reduce packing density compared to halogenated analogs (e.g., 4q with -CF₃), impacting melting points and crystallinity .

Pharmacological and Biochemical Relevance

  • Enzyme Inhibition Potential: KN-93’s CaMKII inhibition highlights the role of sulfonamides in targeting kinase pathways . The target compound’s ethoxypyridazine moiety may similarly interact with ATP-binding pockets. Trifluoromethyl derivatives (e.g., 4q) exhibit enhanced bioactivity in preliminary screens, suggesting substituent-driven efficacy .
  • Solubility and Bioavailability :

    • Methoxy and ethoxy groups improve aqueous solubility compared to halogenated analogs, critical for in vivo applications .

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The compound’s structure is characterized by the presence of a pyridazine ring, which is known for its diverse biological properties. The sulfonamide group enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Signal Transduction Pathways : It may affect pathways related to inflammation and cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest it has potential antimicrobial properties against various pathogens.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)4.8
HeLa (Cervical Cancer)3.6

These findings indicate that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study assessed its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These results suggest that this compound possesses significant antibacterial activity, warranting further investigation into its potential as an antibiotic agent.

Case Study 1: Anticancer Efficacy in Vivo

A recent animal study evaluated the anticancer efficacy of this compound in a xenograft model using human breast cancer cells. The treatment group received daily doses of this compound for four weeks. The results showed a significant reduction in tumor volume compared to the control group:

  • Tumor Volume Reduction : 65% decrease in tumor size
  • Survival Rate : Increased survival rate by 40%

These findings support the potential use of this compound in cancer therapy.

Case Study 2: Antimicrobial Properties in Clinical Isolates

Another study focused on clinical isolates of Staphylococcus aureus resistant to methicillin. The compound was tested for its ability to inhibit growth. Results indicated that it effectively reduced bacterial load in vitro and showed promise in vivo when combined with standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide, and how do reaction conditions influence yield?

  • Answer: Synthesis typically involves multi-step reactions, including coupling of pyridazine derivatives with sulfonamide precursors. Key steps include:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation .
  • Sulfonylation under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–100°C) to optimize intermediate stability .
  • Yields range from 45% to 75%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity (>95%) .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., observed m/z 428.5 vs. calculated 428.15) .
  • HPLC with UV detection to assess purity (>98%) and identify byproducts .

Q. How can researchers evaluate the compound's stability under varying pH and temperature conditions?

  • Answer:

  • Accelerated stability studies in buffers (pH 1–10) at 25–40°C for 4–12 weeks .
  • LC-MS monitoring for degradation products (e.g., hydrolysis of the ethoxy group to hydroxyl derivatives) .
  • Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds (>200°C) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Answer:

  • Enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase) due to sulfonamide's known pharmacophore role .
  • Cytotoxicity testing using MTT assays on cancer cell lines (e.g., IC₅₀ values reported at 10–50 µM) .
  • Apoptosis markers (e.g., caspase-3 activation) to assess mechanistic pathways .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental vs. predicted binding affinities?

  • Answer:

  • Molecular docking (e.g., AutoDock Vina) using PDB structures (e.g., 3HKC) to validate binding poses .
  • MD simulations (50–100 ns) to assess protein-ligand stability and identify key residues (e.g., hydrogen bonds with Arg513) .
  • Free energy calculations (MM/PBSA) to reconcile differences between in silico and in vitro IC₅₀ values .

Q. What strategies address contradictory data in reactivity studies (e.g., unexpected byproducts)?

  • Answer:

  • Kinetic analysis to identify competing pathways (e.g., nucleophilic substitution vs. elimination) .
  • Isotopic labeling (e.g., ¹⁸O) to trace oxygen sources in hydrolysis byproducts .
  • DFT calculations to map reaction energy landscapes and predict dominant pathways .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

  • Answer:

  • Core modifications : Replacing ethoxy with morpholino groups increased solubility but reduced target affinity .
  • Substituent effects : Electron-withdrawing groups (e.g., -F) at the 4-methoxy position improved metabolic stability .
  • Bioisosteric replacements : Pyridazine-to-pyridine swaps altered selectivity profiles in kinase assays .

Q. What mechanistic insights explain the compound's selectivity for specific biological targets?

  • Answer:

  • X-ray crystallography of target-ligand complexes (e.g., COX-2) reveals hydrophobic interactions with Val349 and electrostatic bonds with Tyr355 .
  • Pharmacophore mapping identifies the sulfonamide moiety as critical for hydrogen bonding, while the pyridazine ring contributes to π-π stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.